1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol
Description
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol is a tertiary alcohol derivative featuring a naphthyl group at the 1-position, a 4-phenoxyanilino moiety at the 3-position, and a hydroxyl group at the 1-propanol backbone. For instance, 1-(2-naphthyl)-3-(4-phenoxyanilino)-1-propanone (a ketone precursor) is documented with the molecular formula C25H21NO2 and a predicted collision cross-section (CCS) of 191.2 Ų for its [M+H]+ adduct . Reduction of such ketones to propanols is commonly achieved via sodium borohydride (NaBH4), as demonstrated for related compounds (e.g., 8c, 8d in ) with yields exceeding 75% .
Properties
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,25-27H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUOMRRDCMEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol typically involves the following steps:
Formation of the naphthyl intermediate: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction.
Coupling with phenoxyaniline: The phenoxyaniline group is coupled with the naphthyl intermediate using a palladium-catalyzed cross-coupling reaction.
Reduction and functionalization: The final step involves the reduction of the intermediate product to introduce the propanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Scientific Research Applications
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(2-naphthyl)-3-(4-phenoxyanilino)-1-propanol with structurally related compounds:
Key Observations :
- Conversely, the morpholino and decanoylamino groups in PDMP enhance solubility and enzyme-binding specificity .
- Functional Group Role : The hydroxyl group in the target compound may improve hydrogen-bonding capacity compared to ketone analogs (e.g., ), which could enhance binding to polar targets like amyloid fibrils.
Biological Activity
Chemical Structure and Properties
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and a phenoxy group. This structural configuration is believed to contribute to its biological activity.
Chemical Formula
- Molecular Formula : CHNO\
Molecular Weight
- Molecular Weight : 303.37 g/mol
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner.
The mechanism underlying the antiproliferative effects of this compound appears to involve the induction of apoptosis and cell cycle arrest. In vitro studies have shown that treatment with this compound leads to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.
Inhibition of Enzymatic Activity
Further investigations into the biological activity of this compound revealed its potential as an inhibitor of certain enzymes involved in cancer progression. Notably, it has been reported to inhibit microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism and is implicated in atherosclerosis.
Study 1: Anticancer Activity
In a controlled study, the effects of this compound were evaluated on xenograft models of breast cancer. The compound was administered orally at varying doses over four weeks. Results showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.
Study 2: Lipid Metabolism Regulation
Another study focused on the compound's effect on lipid profiles in hyperlipidemic rats. Administration of the compound resulted in a marked decrease in serum triglycerides and cholesterol levels, indicating its potential utility in managing lipid disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
